1H-Benzimidazolium, 1-(2-(acetyloxy)-3-sulfopropyl)-5,6-dichloro-3-ethyl-2-methyl-, inner salt
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Overview
Description
1H-Benzimidazolium, 1-(2-(acetyloxy)-3-sulfopropyl)-5,6-dichloro-3-ethyl-2-methyl-, inner salt is a complex organic compound belonging to the benzimidazolium family. Benzimidazolium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes acetyloxy and sulfopropyl groups, as well as dichloro, ethyl, and methyl substitutions on the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazolium, 1-(2-(acetyloxy)-3-sulfopropyl)-5,6-dichloro-3-ethyl-2-methyl-, inner salt typically involves the reaction of N-1 substituted benzimidazole compounds with a range of alkylating agents. The reaction conditions often include the use of various solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazolium, 1-(2-(acetyloxy)-3-sulfopropyl)-5,6-dichloro-3-ethyl-2-methyl-, inner salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds .
Scientific Research Applications
1H-Benzimidazolium, 1-(2-(acetyloxy)-3-sulfopropyl)-5,6-dichloro-3-ethyl-2-methyl-, inner salt has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Benzimidazolium, 1-(2-(acetyloxy)-3-sulfopropyl)-5,6-dichloro-3-ethyl-2-methyl-, inner salt involves its interaction with specific molecular targets and pathways. The compound can act as a bifunctional DNA intercalator, binding to DNA and interfering with its replication and transcription processes . Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
- 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt
- 1H-Benzimidazolium, 3-[2-[2-(hydroxyoxidoamino)phenyl]-2-oxoethyl]-5,6-dimethyl-1-(phenylmethyl)-, inner salt
Uniqueness: 1H-Benzimidazolium, 1-(2-(acetyloxy)-3-sulfopropyl)-5,6-dichloro-3-ethyl-2-methyl-, inner salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of acetyloxy and sulfopropyl groups, along with dichloro, ethyl, and methyl substitutions, makes it a versatile compound with a wide range of applications in various fields .
Properties
CAS No. |
68239-66-7 |
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Molecular Formula |
C15H18Cl2N2O5S |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
2-acetyloxy-3-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C15H18Cl2N2O5S/c1-4-18-9(2)19(15-6-13(17)12(16)5-14(15)18)7-11(24-10(3)20)8-25(21,22)23/h5-6,11H,4,7-8H2,1-3H3 |
InChI Key |
YDAYQPHRGVZIAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CC(CS(=O)(=O)[O-])OC(=O)C)C |
Origin of Product |
United States |
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